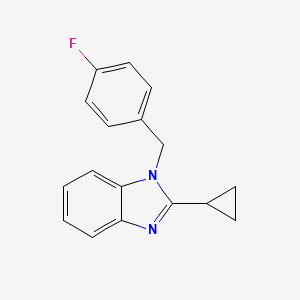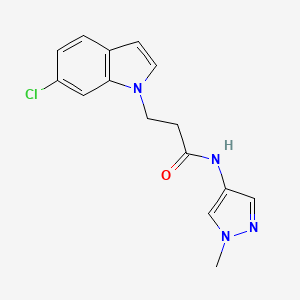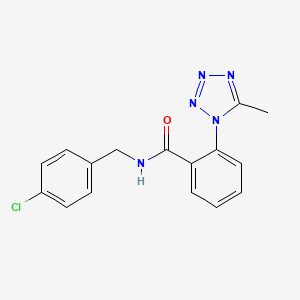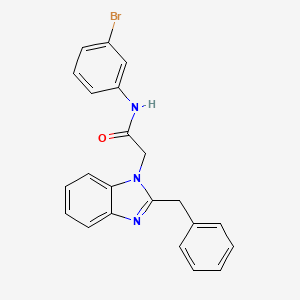
2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of benzimidazole derivatives and contains a cyclopropyl group and a fluorobenzyl moiety.
- The compound’s molecular formula is C₁₆H₁₃FN₂ with a molecular weight of 254.29 g/mol .
- Its melting point is 43-45°C , and it is soluble in dichloromethane, DMSO, ethyl acetate, and methanol.
- This compound has potential applications in various fields due to its unique structure.
2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole: is a chemical compound with the following structure: .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a cyclopropyl amine with a 4-fluorobenzaldehyde, followed by cyclization to form the benzimidazole ring.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions include refluxing the reactants in an appropriate solvent (such as ethanol or acetonitrile) with a suitable acid catalyst.
Industrial Production: While industrial-scale production methods are proprietary, laboratories can synthesize this compound using established protocols.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but examples include cyclopropyl ketones, alcohols, and substituted benzimidazoles.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for other molecules.
Biology: It may serve as a pharmacophore for drug design due to its unique structure.
Medicine: Investigations focus on its potential therapeutic properties, such as antimicrobial or anticancer effects.
Industry: Industries explore its use in materials science or as a starting material for fine chemicals.
Mechanism of Action
- The exact mechanism remains an active area of research.
Molecular Targets: It may interact with specific proteins, enzymes, or receptors.
Pathways Involved: Further studies are needed to elucidate the pathways affected by this compound.
Comparison with Similar Compounds
Similar Compounds: Other benzimidazole derivatives, such as 2-cyclopropyl-1-ethyl-3-(4-fluorobenzyl)-1H-indole , share structural features.
Uniqueness: The cyclopropyl group and fluorobenzyl substituent distinguish it from related compounds.
Properties
Molecular Formula |
C17H15FN2 |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
2-cyclopropyl-1-[(4-fluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C17H15FN2/c18-14-9-5-12(6-10-14)11-20-16-4-2-1-3-15(16)19-17(20)13-7-8-13/h1-6,9-10,13H,7-8,11H2 |
InChI Key |
HHISECYQACLLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10979801.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10979802.png)

![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10979818.png)
![methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate](/img/structure/B10979824.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979827.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide](/img/structure/B10979831.png)
![3-tert-butyl-6-(2-methyl-1,3-thiazol-4-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B10979834.png)
![N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B10979835.png)
![N~5~-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine](/img/structure/B10979842.png)
![N-[2-(3-fluorophenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10979843.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B10979854.png)

